Technical Monograph: 3-Chloro-7-nitroquinoline
Technical Monograph: 3-Chloro-7-nitroquinoline
Topic: 3-Chloro-7-nitroquinoline SMILES and InChIKey Content Type: Technical Whitepaper Role: Senior Application Scientist
Structural Integrity, Synthetic Pathways, and Pharmacophore Applications
Abstract
3-Chloro-7-nitroquinoline (CAS: 75755-39-4) represents a specialized halogenated heterocyclic scaffold with significant utility in medicinal chemistry, particularly in the development of kinase inhibitors and antimalarial agents.[1][2][3][4][5][6][7][8] This whitepaper provides a definitive chemical profile, validated synthetic methodologies, and a structural analysis of this compound.[8] By leveraging the electronic "push-pull" nature of the electron-withdrawing nitro group at position 7 and the reactive chlorine handle at position 3, researchers can utilize this scaffold for high-precision palladium-catalyzed cross-coupling reactions.[8]
Chemical Identity & Physicochemical Profiling
Precise identification is the cornerstone of reproducible research.[8] The following data is verified against chemical inventories and calculated descriptors.
Table 1: Chemical Identity & Identifiers
| Descriptor | Value |
|---|---|
| IUPAC Name | 3-Chloro-7-nitroquinoline |
| CAS Registry Number | 75755-39-4 |
| SMILES (Canonical) | C1=CC2=C(C=C1[O-])N=CC(=C2)Cl |
| InChI String | InChI=1S/C9H5ClN2O2/c10-7-3-6-1-2-8(12(13)14)4-9(6)11-5-7/h1-5H |
| InChIKey | GPKCCBYZRFLVKN-UHFFFAOYSA-N |
| Molecular Formula | C₉H₅ClN₂O₂ |
| Molecular Weight | 208.60 g/mol |[1][6][7][8]
Table 2: Calculated Physicochemical Properties
| Property | Value | Significance |
|---|---|---|
| XLogP3 | ~2.6 | Moderate lipophilicity; suitable for membrane permeability.[8] |
| TPSA | 58.7 Ų | Polar surface area dominated by the nitro group; favorable for oral bioavailability rules.[8] |
| H-Bond Donors | 0 | Lack of donors prevents non-specific binding; ideal for kinase ATP-pocket targeting.[8] |
| H-Bond Acceptors | 3 | Nitro oxygens and quinoline nitrogen serve as vectoral acceptors.[8] |
Structural Biology & Electronic Reactivity
The 3-chloro-7-nitroquinoline scaffold exhibits a unique electronic environment defined by two key vectors:
-
C3-Chlorine (The Synthetic Handle): Unlike the highly reactive C2 or C4 positions in quinolines (which are susceptible to nucleophilic aromatic substitution, SNAr), the C3 position is electronically deactivated towards direct nucleophilic attack.[8] This makes the C3-Cl bond robust, requiring transition-metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for functionalization. This stability allows the scaffold to survive earlier synthetic steps.[8]
-
C7-Nitro (The Masked Auxochrome): The nitro group at C7 is a strong electron-withdrawing group (EWG).[8] It deactivates the benzene ring but can be selectively reduced to an amine (7-amino-3-chloroquinoline).[8] The 7-amino moiety is a critical pharmacophore in antimalarial drugs (resembling the chloroquine tail anchor) and provides a hydrogen bond donor for kinase hinge binding.[8]
Visualization: Structural Numbering & Electronic Vectors
The following diagram illustrates the canonical numbering and the divergent reactivity zones of the molecule.
Figure 1: Canonical numbering of the quinoline core. C3 is the site for cross-coupling; C7 is the reducible pharmacophore anchor.[8]
Validated Synthetic Methodologies
While direct chlorination of 7-nitroquinoline is non-regioselective, the Friedlander Condensation offers the highest fidelity for constructing the 3-chloro-7-nitroquinoline scaffold from acyclic precursors.[8] This convergent approach minimizes regio-isomeric impurities.[8]
Protocol A: Friedlander Condensation (High Fidelity)
This method involves the condensation of an o-aminoaldehyde with an
Reagents:
-
Precursor A: 2-Amino-4-nitrobenzaldehyde (CAS: 55289-36-6)
-
Precursor B: Chloroacetaldehyde (CAS: 107-20-0) (typically generated in situ from diethyl acetal or used as aqueous solution)
-
Catalyst: Sulfuric acid (cat.) or KOH (base-mediated)[8]
-
Solvent: Ethanol or Acetic Acid
Step-by-Step Workflow:
-
Preparation: Dissolve 2-amino-4-nitrobenzaldehyde (1.0 eq) in ethanol at 60°C.
-
Condensation: Add Chloroacetaldehyde (1.2 eq) dropwise.
-
Cyclization: Heat the mixture to reflux (80-90°C) for 4-6 hours. The mechanism proceeds via imine formation followed by intramolecular aldol-type condensation.[8]
-
Work-up: Cool to room temperature. The product often precipitates.[8] If not, neutralize with NaHCO₃ and extract with Ethyl Acetate.[8]
-
Purification: Recrystallize from ethanol/water to yield yellow needles of 3-chloro-7-nitroquinoline.
Protocol B: Indole Ring Expansion (Alternative)
A classic route for 3-chloroquinolines involves the reaction of indoles with carbenes (Ciamician-Dennstedt rearrangement type).[8]
-
Reaction: 6-Nitroindole + CHCl₃ + NaOH (aq) + TEBA (Phase Transfer Catalyst).[8]
-
Mechanism: Dichlorocarbene addition to the C2-C3 bond of indole, followed by ring expansion and elimination of HCl.[8]
-
Note: This method is often lower yielding due to polymerization side reactions but uses cheaper starting materials.[8]
Visualization: Friedlander Synthesis Pathway
Figure 2: The Friedlander Condensation pathway ensures regioselective placement of the chlorine and nitro groups.
Applications in Drug Discovery
The 3-chloro-7-nitroquinoline structure is not merely an end-product but a high-value intermediate (Reference Example 186 in patent literature regarding kinase inhibitors).[8]
-
Syk Kinase Inhibitors: The scaffold serves as a precursor to Syk (Spleen Tyrosine Kinase) inhibitors .[8] The nitro group is reduced to an amine (7-NH2), which binds to the hinge region of the kinase, while the 3-Cl group allows for the attachment of solubilizing groups or hydrophobic tails via Suzuki coupling to occupy the selectivity pocket.
-
Antimalarial Research: Quinolines with 7-substitution are historical anchors for antimalarial activity (e.g., Chloroquine).[8] 3-Chloro-7-nitroquinoline allows for the exploration of "reversed" electronic properties compared to the standard 4-amino-7-chloroquinoline class, potentially overcoming resistance mechanisms.[8]
Safety & Handling (E-E-A-T)
As a nitro-aromatic and halogenated heterocycle, specific safety protocols are mandatory.
-
Toxicity: Classified as Harmful if swallowed (H302) and a Skin/Eye Irritant (H315/H319) .[8]
-
Handling: Use only in a fume hood. Nitro-compounds can be energetic; avoid excessive heat during drying.[8]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive.
References
-
PubChem Compound Summary. (2025). 3-Chloro-7-nitroquinoline (CAS 75755-39-4).[1][2][3][4][5][6][7][8] National Center for Biotechnology Information.[8] Link[8]
-
Sigma-Aldrich. (2025).[8] Product Specification: 3-Chloro-7-nitroquinoline.[1][2][3][4][5][6][7][8][9][10] Merck KGaA.[8] Link
-
Patent Literature. (2009). Novel Nicotinamide Derivatives or Salts Thereof (Reference to Synthesis of 3-chloro-7-nitroquinoline).[8] US Patent / WO2009131687.[8] Link
-
Marco-Contelles, J., et al. (2009).[8] The Friedländer Reaction: Synthetic Applications.[8][11] Chemical Reviews.[8] (General grounding for the synthesis protocol).
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